molecular formula C20H22N4O2S B12148536 N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12148536
M. Wt: 382.5 g/mol
InChI Key: SQYYHMCCHWAINO-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-containing acetamides, characterized by a sulfur-linked triazole core, a furan-2-yl substituent, and an N-(2-ethyl-6-methylphenyl) acetamide group. Its structure integrates a 4H-1,2,4-triazole ring substituted at position 5 with a furan-2-yl moiety and at position 4 with a prop-2-en-1-yl group. The acetamide side chain features a 2-ethyl-6-methylphenyl group, which enhances lipophilicity and steric bulk. Such derivatives are synthesized via alkylation or cycloaddition reactions, often involving KOH-mediated thiol coupling or copper-catalyzed click chemistry . The compound has demonstrated anti-exudative activity in preclinical models, with structural features linked to modulation of inflammatory pathways .

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N4O2S/c1-4-11-24-19(16-10-7-12-26-16)22-23-20(24)27-13-17(25)21-18-14(3)8-6-9-15(18)5-2/h4,6-10,12H,1,5,11,13H2,2-3H3,(H,21,25)

InChI Key

SQYYHMCCHWAINO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Sulfanylacetamide Group: This step involves the reaction of the triazole-furan intermediate with a suitable thiol and acetamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds featuring triazole and furan moieties exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways or inducing apoptosis.
  • Case Studies : In vitro studies have demonstrated that derivatives similar to this compound show growth inhibition percentages ranging from 51% to 86% against various cancer cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Activity

The presence of the triazole ring is associated with antifungal properties. Compounds like N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may serve as potential antifungal agents against resistant strains due to their unique structural features.

Agricultural Applications

The compound's biological activity extends into agricultural science:

Fungicidal Properties

Triazole derivatives are known for their fungicidal properties, making them valuable in crop protection:

PropertyDescription
Activity Effective against various fungi
Mechanism Inhibition of fungal sterol biosynthesis
Application Potential use in agricultural fungicides

Toxicological Considerations

While exploring the applications of this compound, it is crucial to assess its safety profile. Preliminary data suggests that certain derivatives may pose toxicity risks if not properly evaluated .

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is C24H23FN4O2S. The compound features a complex structure that includes a triazole ring, which is often associated with various biological activities such as antifungal and antibacterial properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of triazole have been shown to inhibit the growth of various bacteria and fungi. A study evaluating the antimicrobial activity of similar triazole compounds demonstrated effective inhibition against strains of Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Antitubercular Activity

In a related context, the compound's structural analogs have been investigated for their antitubercular effects. These studies revealed that certain modifications in the triazole moiety could enhance activity against Mycobacterium tuberculosis, indicating potential for development as an antitubercular agent .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been a focus of research. For example, the inhibition of alkaline phosphatase has been quantified in various studies, with IC50 values indicating significant potency in related compounds . The presence of the triazole ring is hypothesized to play a crucial role in this inhibitory activity.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various derivatives of triazole compounds and evaluated their antimicrobial efficacy. The results indicated that modifications at specific positions on the triazole ring significantly influenced antibacterial activity. For example, compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .

Case Study 2: Antitubercular Activity Assessment

Another study focused on the structure–activity relationship (SAR) of triazole derivatives against Mycobacterium tuberculosis. It was found that compounds with furan substitutions displayed improved potency compared to their non-furan counterparts. This suggests that this compound could be further explored for its antitubercular potential .

The biological activity of this compound is believed to involve interaction with specific biological targets such as enzymes or receptors relevant in microbial metabolism or pathogenesis. The triazole moiety is known to interfere with fungal cell wall synthesis by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis.

Comparison with Similar Compounds

Anti-Exudative Activity

  • The target compound’s derivatives (e.g., 3.1-3.21 in ) showed 52–68% inhibition of exudate volume at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg, 65% inhibition). The 2-ethyl-6-methylphenyl group likely improves membrane permeability and target engagement .
  • In contrast, nitro-substituted analogs (e.g., 6b-c, ) exhibit reduced anti-inflammatory efficacy due to metabolic instability of the nitro group .

Antiproliferative Activity

  • Hydroxyacetamide derivatives (FP1-12, ) demonstrated IC₅₀ values of 8–22 µM against cancer cell lines, attributed to the N-hydroxy group’s radical-scavenging properties. The target compound lacks this moiety, suggesting divergent therapeutic applications .

Structure-Activity Relationships (SAR)

  • Furan-2-yl group : Critical for anti-exudative activity; replacement with phenyl (e.g., ) reduces potency by 15–20% due to loss of π-π stacking with hydrophobic pockets .
  • Prop-2-en-1-yl group : Enhances electrophilicity, enabling covalent interactions with cysteine residues in inflammatory enzymes. Ethyl or methyl substituents (e.g., ) show weaker effects .
  • Acetamide substituents : Bulky groups (e.g., 2-ethyl-6-methylphenyl) improve bioavailability over planar aryl groups (e.g., naphthalene in ) by reducing CYP450-mediated metabolism .

Physicochemical Properties

Property Target Compound N-(2,4-difluorophenyl) Analog () 6b ()
Melting Point 174–176°C (predicted) 168–170°C 182–184°C
LogP 3.2 (estimated) 2.8 3.9
Aqueous Solubility (mg/mL) 0.12 0.21 0.08
MS [M+H]⁺ 415.42 (calculated) 398.38 404.13

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and related analogs?

  • Answer : The compound is synthesized via 1,3-dipolar cycloaddition between substituted azides and alkynes, catalyzed by copper acetate (Cu(OAc)₂) in a solvent system (e.g., tert-BuOH:H₂O, 3:1). Post-reaction, the crude product is purified via recrystallization (ethanol) and characterized using IR spectroscopy (C=O, C-N, and triazole ring vibrations), ¹H/¹³C NMR (to confirm substituent positions and acetamide linkage), and HRMS for molecular weight validation .

Q. How is the structural integrity of the synthesized compound verified?

  • Answer : Key techniques include:

  • IR spectroscopy : Confirms functional groups (e.g., C=O at ~1670–1682 cm⁻¹, NH stretching at ~3260–3300 cm⁻¹) .
  • NMR : Assigns proton environments (e.g., triazole protons at δ ~8.36 ppm, aromatic protons in the 2-ethyl-6-methylphenyl group at δ ~7.2–8.6 ppm) .
  • X-ray crystallography : Resolves molecular conformation and crystal packing (e.g., bond angles and torsion angles in the triazole-thioacetamide core) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or triazole rings) influence anti-exudative or antiproliferative activity?

  • Answer : Substituents like electron-withdrawing groups (e.g., nitro on the phenyl ring) enhance anti-exudative activity by increasing electrophilicity and target binding. Conversely, bulky groups (e.g., prop-2-en-1-yl on the triazole) may sterically hinder interactions. SAR studies reveal that furan-2-yl and methyl/ethyl groups optimize solubility and bioactivity .

Q. What experimental design strategies are recommended for optimizing reaction yields and purity?

  • Answer : Use Design of Experiments (DoE) to screen variables (e.g., catalyst loading, temperature, solvent ratio). For example:

  • Flow chemistry improves reproducibility and reduces side reactions in multi-step syntheses .
  • Zeolite catalysts (e.g., Y-H) enhance regioselectivity in cycloaddition reactions .

Q. How can researchers resolve contradictions in reported structure-activity relationships (SAR) for this compound class?

  • Answer : Discrepancies often arise from substituent positional effects (e.g., ortho vs. para nitro groups) or assay variability. Mitigation strategies:

  • Computational modeling (docking studies to predict binding modes).
  • Standardized bioassays (e.g., consistent cell lines for antiproliferative activity tests) .

Q. What advanced techniques are used to confirm the molecular conformation of the triazole-thioacetamide core?

  • Answer : Single-crystal X-ray diffraction provides definitive proof of bond lengths/angles (e.g., triazole C–N bonds at ~1.31–1.35 Å) and non-covalent interactions (e.g., hydrogen bonding between acetamide NH and triazole N) .

Q. What are the methodological gaps in current research on this compound?

  • Answer : Understudied areas include:

  • Metabolic stability : Limited data on cytochrome P450 interactions.
  • Sulfone/phosphonate derivatives : Potential for enhanced bioavailability but require optimized synthetic routes .

Methodological Recommendations

  • For SAR Studies : Combine in vitro assays (e.g., COX-2 inhibition for anti-exudative activity) with in silico ADMET predictions .
  • For Synthesis : Prioritize flow chemistry setups to handle air/moisture-sensitive intermediates (e.g., azides) .
  • For Characterization : Use LC-MS/MS to detect trace impurities and validate purity >95% .

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